(3R,4R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate
Description
The compound "(3R,4R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate" is a pyrrolidine derivative featuring a stereospecific tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a hydroxyl group at the 4-position. The Boc group enhances solubility in organic solvents and provides stability under basic conditions, making the compound valuable in peptide synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)15-9-7-16(8-10(9)17)12(19)21-14(4,5)6/h9-10,17H,7-8H2,1-6H3,(H,15,18)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEKHGSKXWNVPP-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
(3R,4R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate, also known by its CAS number 429673-85-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies.
The compound has the molecular formula and a molecular weight of 302.37 g/mol. It features a tert-butoxycarbonyl (Boc) group which is significant for its stability and reactivity in biological systems. The structure can be represented as follows:
The biological activity of (3R,4R)-tert-butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is largely attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease by preventing the breakdown of acetylcholine.
- Neuroprotective Effects : In vitro studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's .
Case Studies
- Neuroprotection Against Amyloid-Beta :
- Inhibition of AChE :
Synthesis
The synthesis of (3R,4R)-tert-butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate involves several steps:
- Formation of Pyrrolidine Ring : The initial step typically involves the cyclization of appropriate precursors to form the pyrrolidine structure.
- Boc Protection : The amino group is protected using a Boc group to enhance stability during further reactions.
- Hydroxylation : Hydroxylation at the 4-position is achieved through specific reagents that facilitate the introduction of hydroxyl groups without disrupting the existing functional groups.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H26N2O5 |
| Molecular Weight | 302.37 g/mol |
| Boiling Point | Not available |
| Solubility | High |
| Hazard Statements | H302-H315-H319-H335 |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Research Findings
- Protecting Group Impact : Boc-protected analogs (e.g., CAS 429673-82-5) exhibit superior stability in basic media compared to Cbz- or benzyl-protected derivatives, which require harsher deprotection conditions .
- Stereochemical Influence : The (3R,4R) configuration in the target compound and its analogs (e.g., CAS 330681-18-0) is critical for binding affinity in enzyme inhibition studies, particularly in protease targets .
- Ring Size Effects : Piperidine analogs (e.g., CAS 1268511-99-4) show distinct pharmacokinetic profiles due to increased ring flexibility, enhancing membrane permeability in drug candidates .
- Safety and Handling: Compounds with free amino groups (e.g., CAS 330681-18-0) often carry higher hazard ratings (e.g., H302: harmful if swallowed) compared to Boc-protected derivatives, which are generally safer to handle .
Preparation Methods
Stepwise Protection of Pyrrolidine Derivatives
The most widely cited method involves sequential protection of pyrrolidine precursors. tert-Butyl 4-hydroxypyrrolidine-1-carboxylate is reacted with tert-butoxycarbonyl chloride in the presence of triethylamine (TEA) to introduce the Boc group at the C3 amino position. Key steps include:
-
Base-mediated activation : TEA deprotonates the amino group, facilitating Boc chloride coupling.
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Purification : Column chromatography (silica gel, ethyl acetate/hexanes) yields the product in >85% purity.
This method is favored for scalability but requires careful control of reaction stoichiometry to avoid overprotection.
Advanced Protecting Group Strategies
N→O Boc Migration for Stereochemical Control
A study demonstrated that treating (3R,4R)-tert-butyl 3-(allyloxy)-4-((6-(bis(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)pyrrolidine-1-carboxylate with sodium hydride (NaH) in dimethylformamide (DMF) triggers a regioselective N→O Boc migration. This rearrangement enables selective functionalization of the hydroxyl group while preserving the amino-Boc group (93% yield).
Hydrolysis and Reprojection
Partial hydrolysis of overprotected intermediates using 1 N NaOH in methanol selectively removes undesired Boc groups, enabling reprotection at specific sites. For example, hydrolysis of a bis-Boc intermediate yielded (3R,4R)-tert-butyl 3-((6-(tert-butoxycarbonylamino)-4-methylpyridin-2-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate (15% conversion in 30 minutes).
Optimization of Reaction Conditions
Solvent and Base Selection
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DMF/NaH system : Ensures rapid Boc migration (30 minutes) but requires anhydrous conditions.
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THF/borane dimethyl sulfide : Reduces ketones to alcohols with 80% yield, critical for introducing the C4 hydroxyl group.
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DCM/TEA/sulfur trioxide-pyridine complex : Oxidizes alcohols to ketones (47% yield), enabling downstream fluorination.
Temperature and Time
Stereochemical Considerations and Patent Innovations
Diastereoselective Synthesis
A patent disclosed a method using chiral auxiliaries to enforce the (3R,4R) configuration. Starting from 4-hydroxymethylpyrrolidine , sequential Boc protection under microwave irradiation achieved >98% enantiomeric excess.
Fluorination Techniques
Treatment of tert-butyl 4-oxo-2-phenyl-pyrrolidine-1-carboxylate with DAST introduced fluorine at C4, though yields varied (57% with excess DAST).
Comparative Analysis of Preparation Methods
Q & A
Q. What are the key structural features and stereochemical considerations of (3R,4R)-tert-butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate?
The compound contains a pyrrolidine core with two chiral centers (3R,4R configuration). The tert-butoxycarbonyl (Boc) and tert-butyl groups act as protecting agents for the amine and hydroxyl functionalities, respectively. Stereochemical control during synthesis is critical to avoid diastereomer formation, as seen in related compounds where Mitsunobu reactions or alkylation protocols are used to preserve stereochemistry .
Q. How can the compound’s purity and structural integrity be validated experimentally?
Characterization typically involves H NMR and C NMR to confirm stereochemistry and functional group integrity. For example, in analogous syntheses, key resonances (e.g., tert-butyl protons at ~1.4 ppm, hydroxyl protons as broad singlets) and coupling constants (e.g., axial-equatorial interactions in pyrrolidine) are diagnostic. Mass spectrometry (ESMS) is used to verify molecular weight .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Standard precautions include using personal protective equipment (gloves, goggles), working in a fume hood, and avoiding inhalation/contact with skin. Safety data for structurally similar compounds emphasize avoiding ignition sources (e.g., static discharge) and ensuring proper ventilation during synthesis or purification steps .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in multi-step reactions involving this compound?
Evidence from analogous syntheses shows that yield improvements (e.g., from 49% to 93%) can be achieved by optimizing reaction conditions, such as adjusting pH during workup (e.g., NaOH-mediated deprotection) or using NaH for efficient alkoxy group introduction . Column chromatography remains the primary purification method, but solvent selection (e.g., hexanes/EtOAC with 0.25% EtN) can minimize decomposition .
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrrolidine ring?
Mitsunobu reactions (using DIAD/PPh) and allylation protocols (NaH/allyl bromide) are effective for introducing substituents while maintaining stereochemical control. For example, allyl ether formation in DMF at 0–20°C achieves 99% yield in related systems .
Q. How do protecting groups (Boc, tert-butyl) influence the compound’s stability under varying reaction conditions?
The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA), while the tert-butyl ether is resistant to nucleophiles but labile under strong acidic or reductive conditions. Stability studies for analogous compounds recommend avoiding prolonged exposure to aqueous bases or elevated temperatures (>50°C) .
Q. What analytical methods resolve contradictions in stereochemical assignments reported for derivatives of this compound?
X-ray crystallography or advanced NMR techniques (e.g., NOESY, H-C HSQC) are critical for resolving ambiguities. For instance, conflicting axial/equatorial assignments in pyrrolidine derivatives were resolved via NOE correlations between the hydroxyl proton and adjacent methylene groups .
Methodological Guidance
Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
Focus on modular synthesis:
- Core modification : Replace the hydroxyl group with acetoxy or methoxyimino moieties using Mitsunobu or alkylation protocols .
- Side-chain diversification : Introduce aryl/heteroaryl groups via Suzuki coupling (e.g., boronate ester intermediates) .
- Protecting group interchange : Substitute Boc with Fmoc or Cbz for orthogonal deprotection strategies .
Q. What computational tools aid in predicting the compound’s physicochemical properties?
Quantum chemistry-based platforms (e.g., CC-DPS) calculate properties like logP, solubility, and pKa using QSPR models. For example, tert-butyl derivatives often exhibit logP values >2.5, correlating with increased membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
